molecular formula C9H8ClFO2 B6305629 Methyl 2-chloro-3-fluoro-5-methylbenzoate CAS No. 1805454-46-9

Methyl 2-chloro-3-fluoro-5-methylbenzoate

Cat. No.: B6305629
CAS No.: 1805454-46-9
M. Wt: 202.61 g/mol
InChI Key: NBZOAYYGISZOPF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-fluoro-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-fluoro-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-fluoro-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into and the biological targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-2-fluoro-5-methylbenzoate
  • Methyl 2-chloro-5-fluoro-3-methylbenzoate
  • Methyl 2-chloro-3-fluoro-4-methylbenzoate

Uniqueness

Methyl 2-chloro-3-fluoro-5-methylbenzoate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .

Properties

IUPAC Name

methyl 2-chloro-3-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOAYYGISZOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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